Mal-PEG4-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

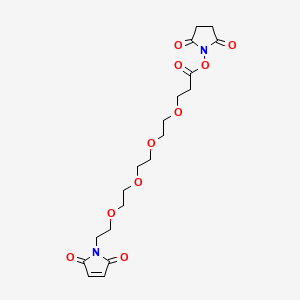

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPOSLKVPPFQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mal-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Mal-PEG4-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of molecules containing amine and sulfhydryl groups. Its unique structure, featuring a maleimide group, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester, provides a versatile tool for creating stable bioconjugates with enhanced solubility and reduced steric hindrance. This technical guide provides an in-depth overview of the structure, chemical properties, and applications of this compound, complete with experimental protocols and data presented for clarity and practical use by researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is characterized by its three key functional components: the maleimide group, the PEG4 spacer, and the NHS ester. The maleimide moiety specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The NHS ester, on the other hand, is highly reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming a stable amide bond.

The PEG4 spacer arm, composed of four repeating ethylene glycol units, imparts several advantageous properties to the crosslinker and the resulting bioconjugate. It increases the hydrophilicity of the molecule, which can help to prevent aggregation and precipitation of conjugated proteins.[1] Furthermore, the flexible and extended nature of the PEG spacer minimizes steric hindrance, allowing for efficient conjugation to bulky biomolecules.[2]

Chemical Identity

There are several synonyms and CAS numbers associated with compounds that are structurally very similar or identical to this compound. It is crucial for researchers to be aware of these variations to ensure the correct reagent is being used.

| Identifier | Value |

| Common Name | This compound |

| Synonyms | Maleimide-PEG4-NHS ester, Mal-dPEG®4-NHS ester, NHS-PEG4-Maleimide |

| CAS Number | 1325208-25-0[3][4], 756525-99-2[5] |

| Molecular Formula | C19H26N2O10[3] |

| Molecular Weight | 442.42 g/mol [6] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid or semi-solid | [7] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF.[7] Soluble in aqueous buffers up to ~10 mM, with solubility decreasing with increasing salt concentration.[8] | |

| Storage Conditions | Store at -20°C, desiccated and protected from moisture.[8] |

Reaction Mechanism and Experimental Considerations

The utility of this compound lies in its ability to facilitate a two-step, controlled conjugation process. This sequential reaction is critical for linking two different biomolecules, for instance, in the creation of antibody-drug conjugates (ADCs).

Reaction Chemistry

The conjugation process typically involves two sequential steps:

-

Reaction with Amines: The NHS ester end of the crosslinker reacts with primary amines on the first biomolecule (e.g., a protein or antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[9]

-

Reaction with Thiols: The maleimide group on the now-modified first biomolecule reacts with a free sulfhydryl group on the second biomolecule (e.g., a cytotoxic drug or another protein) to form a stable thioether bond. This reaction is optimal at a pH range of 6.5 to 7.5.[10]

It is generally recommended to perform the NHS ester reaction first, as the maleimide group is more stable in aqueous solutions at the optimal pH for the amine reaction than the NHS ester.[8]

Experimental Workflow: Two-Step Bioconjugation

Key Experimental Parameters

Successful bioconjugation with this compound requires careful control of several experimental parameters.

| Parameter | Recommendation | Rationale |

| pH (Amine Reaction) | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic. Higher pH increases NHS ester hydrolysis.[9] |

| pH (Thiol Reaction) | 6.5 - 7.5 | Highly selective for thiol groups. Above pH 7.5, maleimide can react with amines and is more susceptible to hydrolysis.[10] |

| Molar Excess of Linker | 10- to 50-fold molar excess over the amine-containing protein.[7] | Drives the reaction to completion and ensures sufficient activation of the first biomolecule. |

| Reaction Buffers | Phosphate, HEPES, or borate buffers. | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the intended reaction.[11] |

| Reagent Preparation | Dissolve this compound in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.[8] | The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. |

| Purification | Size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[11] | To remove excess unreacted linker and other reagents. |

Detailed Experimental Protocols

The following protocols provide a starting point for the use of this compound in common bioconjugation applications. Optimization may be required for specific biomolecules and experimental goals.

Protocol 1: Two-Step Protein-Protein Crosslinking

This protocol describes the crosslinking of two proteins, one with accessible primary amines (Protein-NH2) and the other with a free sulfhydryl group (Protein-SH).

Materials:

-

Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.4)

-

Protein-SH in a suitable buffer

-

This compound

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Preparation of Protein-NH2: Ensure the protein solution is at a concentration of 1-10 mg/mL in the Conjugation Buffer. If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer using a desalting column or dialysis.

-

Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction with Protein-NH2: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[7]

-

Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.

-

Reaction with Protein-SH: Immediately add the Protein-SH to the desalted maleimide-activated Protein-NH2. A 2- to 5-fold molar excess of the Protein-SH per maleimide group on the activated protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

-

Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent such as L-cysteine can be added to a final concentration of 10-20 mM and incubated for 15-30 minutes at room temperature.[12]

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unconjugated proteins and other byproducts.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of a thiol-containing cytotoxic drug to an antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Thiol-containing drug

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Preparation of mAb: Exchange the buffer of the mAb solution to the Reaction Buffer using a desalting column to a final concentration of 5-10 mg/mL.

-

Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

-

Reaction with mAb: Add a 5- to 10-fold molar excess of the linker solution to the mAb solution.

-

Incubation: Incubate for 1-2 hours at room temperature with gentle stirring.[1]

-

Removal of Excess Linker: Remove the unreacted linker by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

-

Conjugation to Thiol-Containing Drug: Immediately add a 3- to 5-fold molar excess of the thiol-containing drug to the linker-activated mAb.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]

-

Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 20 mM and incubating for 30 minutes at room temperature.[1]

-

Purification: Purify the final ADC using a suitable chromatography method, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC), to remove unconjugated drug and other impurities.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): this compound is widely used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[6]

-

Protein-Protein Crosslinking: It is used to study protein-protein interactions, stabilize protein complexes, and create fusion proteins with novel functions.[2]

-

Surface Functionalization: The linker can be used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications in biosensors, microarrays, and biomaterials.[2]

-

Nanoparticle Modification: this compound is employed to functionalize nanoparticles with targeting ligands, such as antibodies or peptides, for targeted drug delivery and imaging.[10]

-

Development of Vaccines and Therapeutics: The crosslinker is used in the development of vaccines and other therapeutic agents by conjugating antigens or other bioactive molecules to carrier proteins.[10]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that plays a critical role in modern bioconjugation chemistry. Its well-defined structure, featuring a PEG4 spacer, provides significant advantages in terms of solubility, stability, and efficiency of conjugation. By understanding its chemical properties and adhering to optimized experimental protocols, researchers and drug development professionals can effectively utilize this reagent to create a wide array of innovative bioconjugates for therapeutic and diagnostic applications. The detailed information and protocols provided in this guide serve as a valuable resource for the successful implementation of this compound in various scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. selleckchem.com [selleckchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Mal-PEG4-NHS Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester, a heterobifunctional crosslinker widely utilized in bioconjugation. This document details the underlying chemical principles, reaction kinetics, experimental protocols, and critical considerations for the successful use of this versatile reagent in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.

Core Principles of Mal-PEG4-NHS Ester Bioconjugation

This compound is a chemical linker featuring three key components: a maleimide group, a four-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for the covalent and specific linkage of two different types of biomolecules, typically a thiol-containing molecule and an amine-containing molecule.

-

Maleimide Group: This functional group selectively reacts with sulfhydryl (thiol) groups, most commonly found in the side chains of cysteine residues in proteins and peptides.

-

NHS Ester Group: This is an amine-reactive functional group that specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.

-

PEG4 Spacer: The hydrophilic four-unit PEG chain enhances the water solubility of the linker and the resulting bioconjugate, reduces steric hindrance during the conjugation reactions, and can improve the pharmacokinetic properties of the final product.[1]

The heterobifunctional nature of this compound allows for a controlled, two-step conjugation strategy, minimizing the formation of unwanted homodimers or polymers.

Mechanism of Action: A Tale of Two Reactions

The bioconjugation process using this compound involves two distinct and highly specific chemical reactions: the reaction of the NHS ester with a primary amine and the reaction of the maleimide with a thiol group.

NHS Ester Reaction with Primary Amines

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution . The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable and irreversible amide bond .

This reaction is highly pH-dependent. For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated state (-NH2). Therefore, the reaction is most efficient in a slightly alkaline environment, typically at a pH of 7.2 to 8.5 .[2] At lower pH values, the amine is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction. Conversely, at pH values above 8.5, the competing hydrolysis of the NHS ester becomes more pronounced, reducing the overall conjugation efficiency.

Maleimide Reaction with Thiols

The reaction between a maleimide and a thiol group occurs through a Michael addition mechanism. In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This results in the formation of a stable covalent thioether bond .

The efficiency of the maleimide-thiol reaction is also pH-dependent. The optimal pH range for this reaction is between 6.5 and 7.5 .[1] In this pH range, a sufficient concentration of the reactive thiolate anion is present to drive the reaction forward, while minimizing side reactions. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and can also react with amines, leading to a loss of specificity.

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data and recommended starting conditions for bioconjugation reactions using this compound. These values are representative and may require optimization for specific applications.

Table 1: Optimal Reaction Conditions for this compound

| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |

| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |

| Recommended Buffer | Phosphate, Borate, Bicarbonate (amine-free) | Phosphate, HEPES (amine-free) |

| Reaction Temperature | 4°C to Room Temperature | Room Temperature |

| Reaction Time | 30 minutes to 4 hours | 1 to 4 hours |

| Molar Excess of Linker | 5 to 20-fold | 10 to 20-fold (for protein modification) |

Table 2: Stability of Reactive Groups

| Reactive Group | Condition | Half-life |

| NHS Ester | pH 7.0, 4°C | 4-5 hours |

| NHS Ester | pH 8.6, 4°C | 10 minutes |

| Maleimide | pH > 7.5 | Susceptible to hydrolysis |

Experimental Protocols

The following are detailed protocols for a typical two-step bioconjugation using this compound.

Step 1: Reaction of this compound with an Amine-Containing Protein (Protein-NH2)

Materials:

-

Protein-NH2 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Prepare Protein-NH2: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable reaction buffer using a desalting column or dialysis.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 6.5-7.0).

Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)

Materials:

-

Maleimide-activated protein from Step 1

-

Thiol-containing molecule (Molecule-SH)

-

Quenching solution (e.g., 1 M L-cysteine)

Procedure:

-

Prepare Molecule-SH: Ensure the thiol-containing molecule is ready for immediate use. If the molecule contains disulfide bonds, they may need to be reduced using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.

-

Conjugation Reaction: Immediately add the Molecule-SH to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule per maleimide group is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To quench any unreacted maleimide groups, add a quenching solution such as L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Purify the final bioconjugate using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove any unreacted molecules and byproducts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: A typical two-step experimental workflow for bioconjugation.

Caption: The two core chemical reactions involved in the conjugation process.

Caption: Critical parameters that affect the outcome of the bioconjugation reaction.

References

The Versatility of Mal-PEG4-NHS Ester in Modern Research: A Technical Guide

For Immediate Release

In the intricate world of scientific research and drug development, the ability to specifically link different molecules together is paramount. Mal-PEG4-NHS ester has emerged as a cornerstone chemical tool, a heterobifunctional crosslinker prized for its versatility and precision in creating stable bioconjugates. This technical guide delves into the core applications, mechanisms, and protocols associated with this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for its effective utilization.

At its core, this compound is a molecule with two reactive ends connected by a polyethylene glycol (PEG) spacer.[1][2] One end features a maleimide group, which specifically reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[3][4] The other end is an N-hydroxysuccinimide (NHS) ester, which targets primary amines, such as those on lysine residues or the N-terminus of proteins.[3][4] The PEG4 spacer, a chain of four repeating ethylene glycol units, enhances the solubility of the resulting conjugate in aqueous solutions, reduces the potential for aggregation, and can minimize steric hindrance.[2][5]

Core Applications in Research

The unique chemical architecture of this compound lends itself to a wide array of applications, most notably in the fields of bioconjugation, targeted drug delivery, and nanotechnology.

Antibody-Drug Conjugates (ADCs): A primary application of this linker is in the development of ADCs, a revolutionary class of cancer therapeutics.[6][7] In this context, the NHS ester end of the linker is typically reacted with the lysine residues on a monoclonal antibody. The maleimide end is then used to attach a potent cytotoxic drug that has been modified to contain a thiol group.[8] This creates a targeted delivery system where the antibody guides the drug specifically to cancer cells, minimizing off-target toxicity.[9] The non-cleavable nature of the bond formed by the maleimide group ensures that the drug remains attached to the antibody until it is internalized by the target cell.[6][10]

Protein-Protein and Protein-Peptide Crosslinking: Researchers utilize this compound to create stable conjugates between different proteins or between a protein and a peptide.[2] This is invaluable for studying protein interactions, creating fusion proteins with novel functions, and developing new diagnostic reagents. The two-step reaction process allows for controlled and specific linking of two distinct molecules.[11]

Nanoparticle Functionalization: The surface of nanoparticles can be modified using this compound to enhance their utility in drug delivery and imaging.[12][13] The NHS ester can react with amine groups on the nanoparticle surface, leaving the maleimide group exposed for the attachment of targeting ligands like antibodies or peptides.[12] This surface functionalization improves the biocompatibility of nanoparticles, prolongs their circulation time in the body, and enables targeted delivery to specific tissues or cells.[13]

Vaccine Development and Immunoassay Reagents: The linker is also employed in the development of vaccines and diagnostic assays.[1] For instance, it can be used to conjugate antigens to carrier proteins to enhance the immune response or to link enzymes to antibodies for use in ELISA-based assays.[1][11]

Mechanism of Action: A Tale of Two Reactions

The utility of this compound lies in the orthogonal nature of its two reactive groups, allowing for a controlled, sequential conjugation strategy.[14]

-

NHS Ester Reaction with Primary Amines: The N-hydroxysuccinimide ester reacts with primary amines (-NH2) to form a stable amide bond. This reaction is most efficient at a pH range of 7.0 to 9.0.[5][15] A slightly basic pH ensures that the primary amines are deprotonated and thus more nucleophilic.[4] However, at pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[4]

-

Maleimide Reaction with Sulfhydryls: The maleimide group reacts with sulfhydryl (thiol, -SH) groups via a Michael addition reaction to form a stable thioether bond.[1] This reaction is highly specific and most efficient in the pH range of 6.5 to 7.5.[5][15] Above pH 7.5, the maleimide ring is more susceptible to hydrolysis and can also react with primary amines, leading to a loss of specificity.[1]

Due to these distinct optimal pH ranges, a two-step conjugation protocol is often employed. First, the NHS ester is reacted with the amine-containing molecule at a slightly basic pH. After purification to remove the excess linker, the maleimide-activated molecule is then reacted with the thiol-containing molecule at a neutral pH.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for bioconjugation reactions using this compound. These values serve as a general guideline and may require optimization for specific applications.

| Parameter | NHS Ester Reaction with Primary Amines | Maleimide Reaction with Sulfhydryls |

| Optimal pH Range | 7.0 - 9.0[5][15] | 6.5 - 7.5[5][15] |

| Recommended pH | 7.2 - 8.5[4] | 6.5 - 7.5[4] |

| Competing Reactions | Hydrolysis of NHS ester (increases with pH > 8.5)[4] | Hydrolysis of maleimide ring (increases with pH > 7.5), reaction with amines (at pH > 7.5)[1] |

| Bond Formed | Amide | Thioether |

| Bond Stability | Stable | Stable |

| Reagent/Parameter | Recommended Starting Conditions |

| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF (prepare fresh)[4][8] |

| Molar Excess of Linker (to amine-containing protein) | 10- to 50-fold[11][14] |

| Reaction Time (NHS ester reaction) | 30-60 minutes at room temperature or 2 hours at 4°C[8][14] |

| Reaction Time (Maleimide reaction) | 1-2 hours at room temperature or overnight at 4°C[8][14] |

| Final Organic Solvent Concentration | < 10% to maintain protein solubility[14] |

Key Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of a protein with accessible primary amines (Protein-NH2) to a protein with a free sulfhydryl group (Protein-SH).

Materials:

-

Protein-NH2

-

Protein-SH

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-Reactive Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0[14]

-

Thiol-Reactive Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0[14]

-

Desalting column[14]

-

Quenching Reagent (optional): 1 M Cysteine or β-mercaptoethanol[14]

Procedure:

Step 1: Reaction of this compound with Protein-NH2

-

Prepare Protein-NH2 at a concentration of 1-10 mg/mL in the Amine-Reactive Conjugation Buffer.[8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Amine-Reactive Conjugation Buffer.[8]

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8]

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution.[14] The final concentration of the organic solvent should not exceed 10%.[14]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14]

-

Remove the excess, unreacted this compound using a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.[14] This step also serves to exchange the buffer for the subsequent reaction.

Step 2: Reaction of Maleimide-Activated Protein with Protein-SH

-

Immediately add the purified maleimide-activated protein from Step 1 to the Protein-SH solution. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to Protein-SH is a good starting point.[14]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[14]

-

(Optional) To quench the reaction and cap any unreacted maleimide groups, add a quenching reagent such as cysteine to the reaction mixture.[8]

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unconjugated proteins and other byproducts.[14]

Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the functionalization of nanoparticles with amine groups on their surface, followed by the conjugation of a thiol-containing ligand.

Materials:

-

Amine-functionalized nanoparticles

-

Thiol-containing ligand (e.g., peptide, antibody fragment)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer 1: Amine-free buffer, pH 7.2-8.0 (e.g., PBS)

-

Reaction Buffer 2: Thiol-free buffer with 2-10 mM EDTA, pH 6.5-7.0 (e.g., PBS)

-

Centrifugal filtration units or dialysis equipment[12]

Procedure:

Step 1: Activation of Nanoparticles with this compound

-

Disperse the amine-functionalized nanoparticles in Reaction Buffer 1 to a final concentration of 1-10 mg/mL.[12]

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12]

-

Add a 50- to 100-fold molar excess of the linker stock solution to the nanoparticle suspension.[12]

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[12]

-

Remove excess, unreacted linker by centrifugal filtration or dialysis against Reaction Buffer 2.[12]

Step 2: Conjugation of Thiol-Containing Ligand

-

Add the thiol-containing ligand to the purified maleimide-activated nanoparticle suspension. A 2- to 5-fold molar excess of the ligand per maleimide group on the nanoparticle is a common starting point.[8]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[8]

-

Purify the final nanoparticle-ligand conjugate using centrifugal filtration or dialysis to remove the unconjugated ligand.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in using this compound.

Caption: Two-step workflow for protein-protein conjugation using this compound.

Caption: Logical workflow for ADC synthesis and its mechanism of action.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound, CAS 1325208-25-0 | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Maleimide-PEG4-NHS [nanocs.net]

- 6. selleckchem.com [selleckchem.com]

- 7. 1325208-25-0 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Maleimide-PEG4-NHS | TargetMol [targetmol.com]

An In-depth Technical Guide to the Solubility and Stability of Mal-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Mal-PEG4-NHS ester, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and diagnostics. Understanding the physicochemical properties of this reagent is paramount for its effective use in creating stable and functional bioconjugates. This document outlines its solubility in dimethyl sulfoxide (DMSO) and aqueous buffers, details factors influencing its stability, and provides experimental protocols for its handling and use.

Core Concepts of this compound

This compound is a crosslinking reagent that features a maleimide group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] This structure allows for the covalent linkage of sulfhydryl (-SH) groups, commonly found in cysteine residues of proteins, with primary amines (-NH2), such as those on lysine residues or the N-terminus of a protein.[2][3] The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate, which can mitigate aggregation.[2][4]

Solubility Profile

The solubility of this compound is a key consideration for its application in bioconjugation, which predominantly occurs in aqueous environments. While the PEG4 spacer improves hydrophilicity, the overall molecule has limited direct solubility in water.[5][6]

Best Practices for Dissolving this compound:

For most applications, it is recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as DMSO or dimethylformamide (DMF).[5][6][7] This stock solution can then be added to the aqueous reaction buffer. It is crucial to ensure the final concentration of the organic solvent in the aqueous mixture is low (typically below 10%) to prevent denaturation of proteins or other biomolecules.[5][6]

Quantitative Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[4][5] | Recommended for preparing concentrated stock solutions (e.g., 10-20 mM).[7] Solutions in anhydrous DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[8][9] |

| Dimethylformamide (DMF) | Soluble[5][7] | An alternative to DMSO for preparing stock solutions. |

| Water & Aqueous Buffers | Limited direct solubility; approximately 10 mM.[5][6] | Solubility decreases with increasing salt concentration. It is not recommended to dissolve the reagent directly in buffers with high salt concentrations (>50 mM), such as PBS, for initial dissolution.[6] |

| Formulation 1 (for in vivo use) | 2.08 mg/mL (4.70 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[8] | This is a suspension and requires sonication.[8] |

| Formulation 2 (for in vivo use) | ≥ 2.08 mg/mL (4.70 mM) in 10% DMSO + 90% Corn Oil.[8] | This forms a clear solution.[8] |

Stability of Functional Groups

The utility of this compound is dependent on the stability of its two reactive moieties: the NHS ester and the maleimide group.

NHS Ester Stability:

The NHS ester is highly reactive towards primary amines but is also susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the reagent inactive.[10][11] The rate of hydrolysis is significantly influenced by pH and temperature.[11][12]

-

Effect of pH: The rate of hydrolysis increases with higher pH.[10][11] The optimal pH for NHS ester reactions is a balance between maximizing the reactivity of the target amine and minimizing hydrolysis, typically in the range of 7.2 to 8.5.[10][11]

-

Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis.[11] Reactions can be performed at room temperature for shorter durations or at 4°C for longer incubation times to slow down hydrolysis.[7][10]

Quantitative Data on NHS Ester Hydrolysis

| pH | Temperature (°C) | Half-life (t½) |

| 7.0 | 0 | 4-5 hours[10][12] |

| 8.0 | Room Temperature | 210 minutes[9][13] |

| 8.5 | Room Temperature | 180 minutes[9][13] |

| 8.6 | 4 | 10 minutes[10][12] |

| 9.0 | Room Temperature | 125 minutes[9][13] |

Maleimide Stability:

The maleimide group is generally more stable than the NHS ester in aqueous solutions.[6] It specifically reacts with sulfhydryl groups to form a stable thioether bond.[3]

-

Effect of pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[6][14] Above pH 7.5, the maleimide group can undergo hydrolysis, opening the ring to form an unreactive maleamic acid.[3] At pH values above 7.5, there is also an increased risk of reaction with primary amines.[3] The stability of the resulting thioether bond can also be a concern, with the potential for a retro-Michael reaction leading to deconjugation. This can be mitigated by a controlled hydrolysis step of the succinimide ring at a slightly alkaline pH (e.g., 8.5) to form a stable, ring-opened structure.[14][15][16]

Experimental Protocols

1. Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution in DMSO.

-

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10-20 mM).[7][11]

-

Vortex briefly to ensure complete dissolution.

-

Use the solution immediately. For short-term storage, aliquot and store at -20°C or -80°C, protected from light and moisture.[1][9] Avoid repeated freeze-thaw cycles.[8]

-

2. Two-Step Sequential Conjugation Protocol

This protocol is a general guideline for conjugating a protein with primary amines to a sulfhydryl-containing molecule.

-

Materials:

-

Procedure:

-

Step 1: Reaction with Primary Amines a. Prepare the Protein-NH2 in Conjugation Buffer A at a concentration of 1-10 mg/mL.[7][11] b. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[13] c. Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[6][10] d. Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B.[6]

-

Step 2: Reaction with Sulfhydryls a. Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein solution. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[13] c. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.[11][13] d. Purify the final conjugate using an appropriate method, such as size-exclusion chromatography.

-

3. Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This protocol allows for the determination of the hydrolysis rate of the NHS ester.

-

Materials:

-

This compound stock solution in DMSO

-

Amine-free buffer at the desired pH (e.g., phosphate buffer)[5]

-

UV-Vis spectrophotometer and quartz cuvettes

-

-

Procedure:

-

Dilute the this compound stock solution into the amine-free buffer to a suitable final concentration.

-

Immediately measure the absorbance of the solution at 260 nm (this is time zero). The release of N-hydroxysuccinimide (NHS) upon hydrolysis leads to an increase in absorbance at this wavelength.[5][10]

-

Incubate the solution at a controlled temperature.

-

Periodically measure the absorbance at 260 nm over time.

-

The rate of hydrolysis can be calculated from the change in absorbance over time.

-

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Maleimide-PEG4-NHS [nanocs.net]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound | PEG analogue | CAS# 1325208-25-0 | InvivoChem [invivochem.com]

- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophilicity of Mal-PEG4-NHS Ester Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrophilic properties of Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester linkers. These heterobifunctional crosslinkers are integral in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. A thorough understanding of their hydrophilicity is critical for optimizing the stability, solubility, and in vivo performance of the resulting conjugates.

Core Concepts: The Molecular Architecture of Mal-PEG4-NHS Ester

The this compound linker is a precisely designed molecule with three key functional components that dictate its reactivity and physicochemical properties.[1][2]

-

Maleimide Group: This moiety specifically and efficiently reacts with sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient within a pH range of 6.5-7.5.[3]

-

Polyethylene Glycol (PEG) Spacer: The linker incorporates a discrete chain of four repeating ethylene glycol units (PEG4). This short PEG chain is the primary contributor to the molecule's hydrophilicity. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that enhances the water solubility of the linker and any molecule it's conjugated to.[4][5] This property is crucial for mitigating the aggregation often caused by hydrophobic drug payloads.[6]

-

N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond. The optimal pH range for this reaction is 7.2-8.5.[3][7]

The strategic combination of these components allows for the precise and covalent linkage of two different molecules, a process facilitated and enhanced by the hydrophilic nature of the PEG4 spacer.

Quantitative Data on Hydrophilicity

The hydrophilicity of a linker is a key parameter in the design of bioconjugates, influencing solubility, aggregation, and pharmacokinetic properties. The following tables summarize key quantitative data related to the hydrophilicity of short PEG linkers, including the this compound.

| Parameter | Value | Method of Determination | Source(s) |

| Calculated LogP | -1.42 | Computational | [4] |

| Water Solubility | Approx. 10 mM | Supplier Data | [3] |

Table 1: Physicochemical Properties of this compound. Note: The LogP value is a calculated estimate and can vary based on the algorithm used. The water solubility is an approximate value provided by suppliers for Mal-(PEG)n-NHS esters.

The negative LogP value indicates a high degree of hydrophilicity, signifying that the molecule preferentially partitions into an aqueous phase over an organic one.[4] This is a direct result of the PEG4 chain.

| Linker | Number of PEG Units (n) | Approximate Length (Å) | Calculated LogP* |

| PEG2 | 2 | 7.6 | -0.84 |

| PEG3 | 3 | 11.1 | -1.13 |

| PEG4 | 4 | 14.6 | -1.42 |

| PEG6 | 6 | 21.6 | -2.00 |

| PEG8 | 8 | 28.6 | -2.58 |

| PEG12 | 12 | 42.6 | -3.74 |

Table 2: Comparison of Short PEG Linkers. Note: Calculated LogP values are estimates and can vary. Data is for the core PEG structure and does not include terminal functional groups which can alter the value.[4]

Impact on Bioconjugate Properties

The introduction of the hydrophilic PEG4 linker can significantly enhance the properties of the resulting bioconjugate, particularly for large, complex molecules like antibody-drug conjugates.

-

Increased Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate. The hydrophilic PEG4 linker helps to counteract this by increasing the overall water solubility of the ADC, which is crucial for formulation, stability, and in vivo delivery.[6][8] The PEG chain creates a protective hydration shell, shielding the hydrophobic components.[9]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the bioconjugate from recognition by the reticuloendothelial system, leading to a longer circulation half-life. Even short PEG chains can contribute to an increased hydrodynamic radius, which can reduce renal clearance.[10][11] One study demonstrated a 41-fold increase in the blood exposure of myoglobin when conjugated to a polymer with short oligo(ethylene glycol) side chains.[12]

| Parameter | No PEG Linker (Hydrophobic) | PEG4 Linker | Long-Chain PEG Linker (e.g., PEG12) |

| In Vitro Potency (IC50) | 0.5 - 5 nM | 1 - 10 nM | 5 - 20 nM |

| Non-Specific Cytotoxicity (IC50) | 50 - 500 nM | >1000 nM | >1000 nM |

| Therapeutic Window | ~100 | >100 | >50 |

Table 3: Comparative Performance of ADCs with Different Linkers. Data is synthesized from studies on PEGylated glucuronide-MMAE linkers and is intended to be representative. Actual values will vary depending on the antibody, payload, and target.[10]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound linkers and the characterization of their hydrophilic properties.

Two-Step Bioconjugation using this compound

This protocol describes a common two-step process for conjugating a protein with primary amines (Protein-NH2) to a molecule with a sulfhydryl group (Molecule-SH). This sequential approach minimizes the formation of unwanted homodimers.[7][13]

Materials:

-

Protein-NH2

-

Molecule-SH

-

This compound

-

Amine-Reactive Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

-

Thiol-Reactive Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

Step 1: Reaction with Amine-Containing Protein

-

Protein Preparation: Dissolve Protein-NH2 in the Amine-Reactive Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines (e.g., Tris).

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should not exceed 10%.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Purification: Remove excess, unreacted linker using a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.

Step 2: Reaction with Thiol-Containing Molecule

-

Conjugation: Immediately add the thiol-containing Molecule-SH to the desalted maleimide-activated Protein-NH2. A 1.5 to 5-fold molar excess of Molecule-SH to protein is a typical starting point.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent like cysteine can be added.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove unconjugated molecules and byproducts.

Quantification of Protein Aggregation by Size-Exclusion Chromatography (SEC)

SEC is a primary method to quantify the formation of soluble aggregates after PEGylation.[14][15]

Materials:

-

HPLC system with a UV detector

-

Size-Exclusion Chromatography column suitable for the molecular weight range of the protein and its conjugate

-

Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

Procedure:

-

Sample Preparation: Prepare the PEGylated protein sample at a known concentration in the mobile phase.

-

Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a defined volume of the sample onto the column.

-

Data Acquisition: Monitor the elution profile at 280 nm.

-

Analysis: Integrate the peak areas of the monomeric and aggregated species. Aggregates will have a shorter retention time. Calculate the percentage of aggregation.

Determination of Water Solubility (Shake-Flask Method)

This method determines the thermodynamic water solubility of the linker.[16][17]

Materials:

-

This compound

-

Purified water (e.g., Milli-Q)

-

Glass vials with screw caps

-

Orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the solution at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved linker using a calibrated analytical method like HPLC-UV. This concentration represents the water solubility.

Visualizations of Key Processes

Diagrams are provided to illustrate the core concepts and workflows associated with this compound linkers.

Caption: Molecular components and reactivity of the this compound linker.

Caption: Two-step experimental workflow for bioconjugation.

Caption: Role of the hydrophilic linker in mitigating aggregation of ADCs.

Conclusion

The this compound linker is a powerful tool in bioconjugation, and its efficacy is intrinsically linked to the hydrophilic properties conferred by the short PEG4 chain. This hydrophilicity is critical for enhancing the solubility and stability of the resulting conjugates, particularly when working with hydrophobic molecules. By understanding the quantitative aspects of its hydrophilicity and employing optimized experimental protocols, researchers can leverage the this compound linker to develop advanced and effective targeted therapeutics and diagnostics. The provided data, protocols, and visualizations serve as a comprehensive resource for the rational design and implementation of this versatile crosslinker in drug development and scientific research.

References

- 1. Mal-amido-PEG4-NHS, 756525-99-2 | BroadPharm [broadpharm.com]

- 2. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. adcreview.com [adcreview.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. benchchem.com [benchchem.com]

- 14. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

Mal-PEG4-NHS Ester: An In-Depth Technical Guide to Stability and Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and hydrolysis kinetics of Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester, a heterobifunctional crosslinker critical in the field of bioconjugation. Understanding the chemical behavior of this reagent is paramount for the successful design and synthesis of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). This document details the intrinsic reactivity of the maleimide and NHS ester functional groups, the factors influencing their stability, and the kinetics of their hydrolysis. Furthermore, it provides detailed experimental protocols for assessing stability and outlines the logical workflow for its application in bioconjugation.

Introduction to Mal-PEG4-NHS Ester

This compound is a versatile crosslinking reagent that features a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. The NHS ester targets primary amines, such as the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond. The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

The stability of this compound in aqueous environments is a critical consideration, as both the maleimide and NHS ester moieties are susceptible to hydrolysis, a competing reaction that can impact conjugation efficiency and the integrity of the final product.

Stability and Hydrolysis of Functional Groups

The utility of this compound is dictated by the reactivity and stability of its two functional ends. Both are susceptible to hydrolysis in aqueous solutions, a process that is significantly influenced by pH, temperature, and buffer composition.

NHS Ester Stability and Hydrolysis

The NHS ester is highly reactive towards primary amines, but it also readily hydrolyzes in the presence of water to form an unreactive carboxylic acid and N-hydroxysuccinimide (NHS). This hydrolysis is a competing reaction during bioconjugation.

Mechanism of NHS Ester Hydrolysis:

The hydrolysis of the NHS ester is a base-catalyzed reaction where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the departure of the NHS leaving group.

dot

Caption: Mechanism of NHS ester hydrolysis.

Quantitative Data on NHS Ester Hydrolysis:

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The half-life of the NHS ester decreases significantly as the pH increases.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [1][2] |

| 7.0 | Ambient | ~7 hours | [3] |

| 8.0 | 25 | 1 hour | [4] |

| 8.5 | 4 | 10 minutes | [1][2] |

| 8.5-9.0 | Ambient | Minutes | [3][5] |

Table 1: pH- and Temperature-Dependent Hydrolysis of NHS Esters.

Maleimide Stability and Hydrolysis

The maleimide group is generally more stable than the NHS ester in aqueous solutions.[6][7] However, it is also susceptible to hydrolysis, particularly at alkaline pH, which results in the opening of the maleimide ring to form a non-reactive maleamic acid derivative.[8][9] This hydrolysis renders the maleimide incapable of reacting with sulfhydryl groups.

Mechanism of Maleimide Hydrolysis:

Similar to the NHS ester, maleimide hydrolysis is base-catalyzed, involving the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the maleimide ring.

dot

Caption: Mechanism of maleimide ring hydrolysis.

Quantitative Data on Maleimide Hydrolysis:

| pH | Condition | Stability/Hydrolysis Rate | Reference(s) |

| < 6.5 | Aqueous Buffer | Generally stable, slow hydrolysis. | [10] |

| 6.5 - 7.5 | Optimal for thiol conjugation | Relatively stable, but hydrolysis is a competing reaction. | [9] |

| > 7.5 | Aqueous Buffer | Rate of hydrolysis increases significantly. Loses specificity for thiols and can react with amines. | [6][9] |

| 7.4 | 37°C (for 8-arm PEG-maleimide) | Observed rate constant of 6.55 x 10⁻⁵ s⁻¹. | [11] |

| 7.4 | 22°C (for a self-hydrolyzing maleimide) | Half-life of approximately 25 minutes (unconjugated). | [12] |

| > 8.5 | Aqueous Buffer | Rapid hydrolysis. | [9] |

Table 2: pH-Dependent Stability and Hydrolysis of Maleimides.

Stability of the Maleimide-Thiol Conjugate (Thiosuccinimide Linkage)

The reaction of a maleimide with a thiol group forms a thiosuccinimide linkage. While this is a covalent bond, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to deconjugation and "payload migration."

However, the thiosuccinimide ring itself can undergo hydrolysis to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction, thus stabilizing the conjugate. The rate of this stabilizing hydrolysis can be accelerated by electron-withdrawing groups on the maleimide nitrogen or by incubation at a slightly alkaline pH (e.g., 8.5-9.0) after conjugation.

dot

Caption: Pathways of thiosuccinimide linkage instability and stabilization.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound in aqueous solutions.

Protocol for Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This method monitors the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Materials:

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Amine-free buffer at the desired pH (e.g., phosphate buffer)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Initiate Hydrolysis: Dilute the stock solution into the amine-free buffer to a final concentration suitable for spectrophotometric analysis (e.g., 1 mM).

-

Measure Absorbance: Immediately measure the absorbance of the solution at 260 nm at time zero.

-

Incubate: Incubate the solution at a controlled temperature.

-

Monitor Hydrolysis: Periodically measure the absorbance at 260 nm over time.

-

Data Analysis: The increase in absorbance corresponds to the release of NHS. The rate of hydrolysis and the half-life can be calculated from the kinetic trace.

dot```dot digraph "NHS_Hydrolysis_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Monitoring NHS Ester Hydrolysis"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Prep [label="Prepare Stock\nSolution in DMSO"]; Dilute [label="Dilute in\nAqueous Buffer"]; Measure [label="Measure A260\nover Time"]; Analyze [label="Calculate\nHalf-life"];

Prep -> Dilute; Dilute -> Measure; Measure -> Analyze; }

Caption: A typical two-step bioconjugation workflow.

Conclusion

A thorough understanding of the stability and hydrolysis kinetics of this compound is essential for its effective use in bioconjugation. The NHS ester is highly susceptible to hydrolysis, especially at alkaline pH, necessitating rapid and efficient reaction with primary amines. The maleimide group is more stable but will also hydrolyze under basic conditions. The stability of the final maleimide-thiol conjugate can be enhanced by the hydrolysis of the thiosuccinimide ring. By carefully controlling reaction conditions, particularly pH and temperature, and by using appropriate analytical techniques to monitor the reaction, researchers can optimize conjugation efficiency and produce stable, well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Critical Factor of Stability: A Technical Guide to the Shelf Life and Storage of Mal-PEG4-NHS Ester

For Immediate Release

In the landscape of bioconjugation, drug delivery, and diagnostics, the heterobifunctional crosslinker, Maleimide-PEG4-N-hydroxysuccinimide ester (Mal-PEG4-NHS ester), is a cornerstone reagent. Its utility in covalently linking molecules bearing thiol and primary amine groups is unparalleled. However, the efficacy of this powerful tool is intrinsically tied to its chemical integrity. This technical guide provides an in-depth analysis of the stability, optimal storage conditions, and handling procedures for this compound, aimed at researchers, scientists, and drug development professionals to ensure reproducible and successful conjugation outcomes.

The stability of this compound is primarily dictated by the chemical lability of its two functional termini: the N-hydroxysuccinimide (NHS) ester and the maleimide group. Both are susceptible to hydrolysis, a process significantly influenced by moisture, pH, and temperature. Proper storage and handling are therefore paramount to preserving the reagent's reactivity.

Recommended Storage and Shelf Life

The consensus among suppliers is that solid this compound should be stored at -20°C in a desiccated environment to protect it from moisture.[1][2][3][4] For enhanced stability, storage under an inert atmosphere such as argon or nitrogen is also recommended.[2] The shelf life of the solid compound under these conditions can vary, with some sources suggesting up to two or three years.[5]

Once dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the resulting stock solution is significantly less stable and should be used immediately.[6] If short-term storage is necessary, it is recommended to keep the stock solution at -20°C or -80°C and use it within a month.[5] It is crucial to avoid aqueous buffers for storage due to rapid hydrolysis.[2][6]

Table 1: Recommended Storage Conditions and Shelf Life of this compound

| Form | Storage Temperature | Environment | Reported Shelf Life | Source(s) |

| Solid | -20°C | Dry, desiccated, protected from light.[2][7] Inert atmosphere recommended.[2] | 2 to 3 years | [5] |

| -5°C | Dry, avoid sunlight | Not specified | [7] | |

| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Moisture-free conditions | Up to 1 month | [5] |

| -80°C | Moisture-free conditions | Up to 1 year | [5] |

In-Solution Stability: The Impact of pH

The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer. Both the NHS ester and the maleimide group are prone to hydrolysis, which renders them inactive for their intended conjugation reactions.

The NHS ester is the more sensitive of the two functional groups. Its hydrolysis rate increases significantly with rising pH.[6] For instance, the half-life of an NHS ester can be several hours at pH 7.0 but drops to mere minutes at a pH above 8.5.[8] The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[8]

The maleimide group is generally more stable than the NHS ester in aqueous solutions.[6][8] However, it will also slowly hydrolyze, particularly at pH values above 7.5.[6][8] The optimal pH range for the reaction of maleimides with thiol groups is 6.5 to 7.5, where the reaction is highly specific and rapid.[8]

Table 2: pH-Dependent Stability and Reactivity of Functional Moieties

| Functional Group | Optimal Reaction pH | Conditions to Avoid | Rationale | Source(s) |

| NHS Ester | 7.2 - 8.5 | pH > 8.5 | Increased rate of hydrolysis | [8] |

| Maleimide | 6.5 - 7.5 | pH > 7.5 | Increased rate of hydrolysis and potential for side reactions with amines | [6][8] |

Logical Workflow for Handling and Use

To maximize the reactivity and ensure the integrity of this compound, a systematic approach to handling and use is essential. The following diagram illustrates the key considerations from storage to reaction.

Caption: Logical workflow for handling this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, the following generalized protocols can be employed.

Protocol 1: Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This method tracks the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm, as a proxy for NHS ester hydrolysis.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Amine-free aqueous buffer at the desired pH (e.g., phosphate buffer)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Dilute the stock solution into the aqueous buffer to a final concentration suitable for spectrophotometric analysis.

-

Immediately measure the absorbance of the solution at 260 nm (this is time zero).

-

Incubate the solution at a controlled temperature.

-

Periodically measure the absorbance at 260 nm over a set time course.

-

The rate of hydrolysis can be calculated from the increase in absorbance over time, corresponding to the release of NHS.

Protocol 2: Monitoring Maleimide Group Hydrolysis via UV-Vis Spectrophotometry

This protocol monitors the decrease in the characteristic UV absorbance of the maleimide group as it hydrolyzes.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer at the desired pH

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution into the aqueous buffer to a known concentration.

-

Scan the UV spectrum to identify the absorbance maximum of the maleimide group.

-

Incubate the solution at a controlled temperature.

-

Periodically measure the absorbance at the identified maximum wavelength over a set time course.

-

The decrease in absorbance over time is indicative of the rate of maleimide hydrolysis.

Caption: Experimental workflows for assessing stability.

By adhering to the stringent storage and handling conditions outlined in this guide and, when necessary, empirically verifying the reagent's stability, researchers can ensure the optimal performance of this compound in their critical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, CAS 1325208-25-0 | AxisPharm [axispharm.com]

- 4. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]

- 5. selleckchem.com [selleckchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Mal-NH-PEG4-NHS, 756525-99-2 - Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of Mal-PEG4-NHS Ester with Primary Amines and Thiols

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the heterobifunctional crosslinker, Maleimide-PEG4-N-hydroxysuccinimide ester (Mal-PEG4-NHS ester). It details the core chemistry, reaction kinetics, and step-by-step protocols for its use in bioconjugation, a critical process in the development of antibody-drug conjugates (ADCs), protein labeling, and functionalized biomolecules.

Introduction to this compound

This compound is a versatile chemical tool featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[1][2] These groups are separated by a hydrophilic polyethylene glycol (PEG) spacer. This heterobifunctional nature allows for the controlled, sequential covalent linkage of two different molecules, typically targeting primary amines and sulfhydryl (thiol) groups.[3][4] The PEG4 spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[5]

The principal advantage of this linker is its ability to facilitate a two-step conjugation strategy. This approach minimizes the formation of undesirable homodimers or polymers, which can be a significant issue with one-step conjugations using homobifunctional crosslinkers.[3][4]

Core Reactivity and Mechanisms

The utility of this compound stems from the distinct and highly selective reactivity of its two terminal groups.

NHS Ester Reactivity with Primary Amines

The NHS ester moiety is designed to react specifically with primary amines (–NH₂), such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable, covalent amide bond.[6][7]

Mechanism: The reaction is a classic nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group to yield the stable amide linkage.[8]

A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water, rendering the linker inactive.[8][9] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on pH.[8][10]

dot

Caption: NHS Ester Reaction with a Primary Amine.

Maleimide Reactivity with Thiols

The maleimide group is highly reactive and selective towards sulfhydryl (thiol, –SH) groups, such as those found on cysteine residues.[11][12]

Mechanism: The reaction proceeds via a Michael addition mechanism.[13][14] The nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[13] This process forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[13][15] The reaction is most efficient and highly chemoselective within a specific pH range.[11][14]

At pH values above 7.5, the maleimide group's specificity for thiols decreases as it can begin to react with primary amines, and the ring also becomes more susceptible to hydrolysis, which inactivates it.[11][13][16]

dot

Caption: Maleimide Reaction with a Thiol Group.

Quantitative Data and Reaction Parameters

The efficiency of conjugation is critically dependent on reaction conditions, particularly pH. The following tables summarize key quantitative data to guide experimental design.

Data for NHS Ester - Amine Reaction

The optimal pH for NHS ester reactions is a compromise between maximizing amine reactivity and minimizing hydrolysis of the ester.[9]

| Parameter | Value / Condition | Comment | Source(s) |

| Optimal Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity and ester stability. The most commonly recommended pH for optimal labeling is 8.3-8.5. | [6][10][17] |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow hydrolysis for longer reactions. | [8] |

| Reaction Time | 30-60 min (RT) or 2-4 hours (4°C) | Reaction times may require optimization based on reactant concentrations. | [8][16] |

| Competing Reaction | Hydrolysis | The rate of hydrolysis increases significantly with increasing pH. | [8][10] |

Table 1: Stability of NHS Esters as a Function of pH This table highlights the impact of pH on the hydrolytic stability of the NHS ester group.

| pH | Temperature | Approximate Half-life | Source(s) |

| 7.0 | 4°C | 4-5 hours | [8][10] |

| 8.0 | 4°C | ~1 hour | [8] |

| 8.6 | 4°C | 10 minutes | [8][10] |

| 9.0 | Room Temperature | Minutes | [8] |

Data for Maleimide - Thiol Reaction

The maleimide-thiol reaction is highly efficient and selective within a narrow pH range.

| Parameter | Value / Condition | Comment | Source(s) |

| Optimal Reaction pH | 6.5 - 7.5 | Ensures high chemoselectivity for thiols over amines. | [11][13][14] |

| Reaction Temperature | 4°C to Room Temperature | Reaction proceeds rapidly at room temperature. | [16] |

| Reaction Time | 1-2 hours (RT) | Generally rapid and high-yielding. | [5] |

| Selectivity | Thiol >> Amine | At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. | [11][14] |

| Competing Reactions | Hydrolysis, Reaction with Amines | Both competing reactions become significant at pH > 7.5. | [11][16] |

Experimental Protocols

The heterobifunctional nature of this compound enables a controlled, two-step conjugation process, which is the most common application.[4][16] This strategy involves reacting the less stable NHS ester first, followed by purification, and then reaction of the maleimide group.[4]

dot

Caption: Two-Step Sequential Conjugation Workflow.

Materials and Buffers

-

Amine-free Buffers (for NHS ester reaction): Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[6][16]

-

Thiol-free Buffers (for maleimide reaction): Phosphate, MES, or HEPES buffer, pH 6.5-7.5. Avoid buffers containing thiols like DTT.[6][11]

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the this compound.[16][17]

-

Quenching Reagents: 1 M Tris-HCl or Glycine (for NHS ester); L-cysteine or β-mercaptoethanol (for maleimide).[8][18]

-

Purification System: Size-exclusion chromatography (desalting column) or dialysis cassettes.[8]

Protocol: Step 1 - Activation of Amine-Containing Protein (Molecule A)

This step conjugates the NHS ester end of the linker to the first protein.

-

Prepare Molecule A: Dissolve the amine-containing protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[8]

-

Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[16]

-

Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The final concentration of organic solvent should remain below 10% to prevent protein denaturation.[8][16]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[16]

-

Purification: Immediately remove the excess, unreacted linker using a desalting column or dialysis, exchanging the protein into the appropriate buffer for the maleimide reaction (e.g., PBS, pH 7.0). This yields the maleimide-activated intermediate.[16]

Protocol: Step 2 - Conjugation to Thiol-Containing Molecule (Molecule B)

This step conjugates the maleimide end of the activated intermediate to the second, thiol-containing molecule.

-